molecular formula C15H10N4OS2 B2920764 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione CAS No. 1642341-99-8

5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione

Cat. No.: B2920764
CAS No.: 1642341-99-8
M. Wt: 326.39
InChI Key: GJEXBQCXJDNXEW-UHFFFAOYSA-N
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Description

5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with an oxadiazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method involves the cyclization of appropriate thioamide and hydrazide precursors under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)

Major Products Formed

Scientific Research Applications

5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like xanthine oxidase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced production of uric acid, making it a potential treatment for conditions like gout . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-6-(5-phenyl-1,3,4-thiadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione
  • 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-one
  • 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-sulfone

Uniqueness

What sets 5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione apart from similar compounds is its unique combination of the oxadiazole and thieno[2,3-d]pyrimidine rings. This structure imparts distinct electronic properties and biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-8-10-14(21)16-7-17-15(10)22-11(8)13-19-18-12(20-13)9-5-3-2-4-6-9/h2-6,10,15,17H,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQVOQVRXCJRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2C1C(=S)NCN2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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